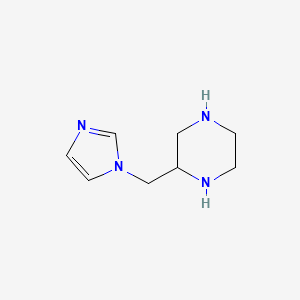
2-Imidazol-1-ylmethyl-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazol-1-ylmethyl-piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes. The imidazole ring is known for its presence in many biologically active molecules, while the piperazine ring is commonly found in various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazol-1-ylmethyl-piperazine typically involves the reaction of imidazole with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where imidazole is reacted with a piperazine derivative in the presence of a suitable base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 2-Imidazol-1-ylmethyl-piperazine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole or piperazine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
2-Imidazol-1-ylmethyl-piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Imidazol-1-ylmethyl-piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The piperazine ring can interact with various receptors in the body, modulating their activity. These interactions can lead to the compound’s therapeutic effects, such as anti-inflammatory or antimicrobial activity.
Comparación Con Compuestos Similares
Imidazole: A simpler compound with a similar ring structure, used in various pharmaceuticals.
Piperazine: Another simpler compound, widely used as an anthelmintic agent.
2-Methylimidazole: Similar in structure but with a methyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Imidazol-1-ylmethyl-piperazine is unique due to the combination of both imidazole and piperazine rings, which imparts a broader range of biological activities and chemical reactivity. This dual functionality makes it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(imidazol-1-ylmethyl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-2-11-8(5-9-1)6-12-4-3-10-7-12/h3-4,7-9,11H,1-2,5-6H2 |
Clave InChI |
IGWMIPAWYYNICS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CN1)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


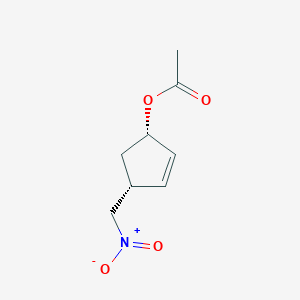

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)

![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)

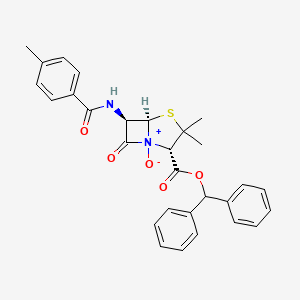
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
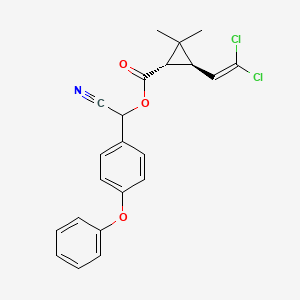
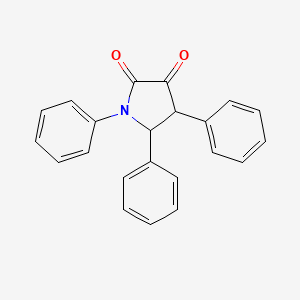
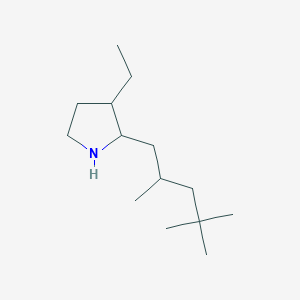
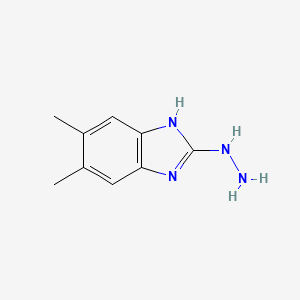
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
